molecular formula C11H22O2 B565626 S-(+)-Arundic Acid-d3 CAS No. 1246819-98-6

S-(+)-Arundic Acid-d3

Numéro de catalogue: B565626
Numéro CAS: 1246819-98-6
Poids moléculaire: 189.313
Clé InChI: YCYMCMYLORLIJX-XBKOTWQMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

S-(+)-Arundic Acid-d3 is a deuterated form of S-(+)-Arundic Acid, a compound known for its potential neuroprotective properties The deuterium labeling (d3) is used to trace the compound in biological systems and to study its metabolic pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-Arundic Acid-d3 typically involves the incorporation of deuterium atoms into the molecular structure of S-(+)-Arundic Acid. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.

    Purification: Techniques such as chromatography and recrystallization are employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions: S-(+)-Arundic Acid-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can replace functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Applications De Recherche Scientifique

Neuroprotective Agent

Mechanism of Action
S-(+)-Arundic Acid-d3 functions as a neuroprotective agent by modulating astrocytic activation. It inhibits the synthesis of S-100β protein, which is associated with neuronal death. This modulation is crucial in conditions such as ischemic stroke and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis .

Clinical Trials
Recent phase II clinical trials have demonstrated the efficacy of arundic acid in treating acute ischemic stroke. The compound has been shown to enhance neuronal survival and improve functional outcomes in preclinical models .

Table 1: Summary of Clinical Applications

ConditionStudy TypeKey Findings
Acute Ischemic StrokePhase II TrialsImproved neuronal survival and function
Alzheimer's DiseasePreclinical StudiesReduced neuroinflammation
Parkinson's DiseaseAnimal Model StudiesPrevented dopamine depletion
Amyotrophic Lateral SclerosisOngoing ResearchModulated astrocytic response

Case Studies

Case Study 1: Parkinson's Disease Model
In a study involving a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound was administered post-injection. Results indicated that treatment significantly preserved dopamine levels in the striatum and improved motor function compared to untreated controls. The compound also reduced the loss of tyrosine hydroxylase-positive neurons, suggesting its protective role against neurotoxicity .

Case Study 2: Neuroinflammation in Alzheimer's Disease
Another study focused on the effects of this compound on neuroinflammation in models of Alzheimer's disease. The compound demonstrated a capacity to decrease pro-inflammatory cytokines and modulate astrocytic activity, leading to improved cognitive function in treated animals .

Table 2: Case Study Results

Study FocusMethodologyResults
Dopaminergic Neuron ProtectionMPTP Mouse Model52% preservation of dopamine levels
Neuroinflammation ModulationAlzheimer’s ModelReduced cytokine levels and improved cognition

Mécanisme D'action

The mechanism of action of S-(+)-Arundic Acid-d3 involves its interaction with molecular targets and pathways associated with neuroprotection. It is believed to:

    Inhibit Inflammatory Pathways: By modulating the activity of enzymes and signaling molecules involved in inflammation.

    Enhance Antioxidant Defense: By increasing the levels of antioxidant enzymes and reducing oxidative stress.

    Protect Neuronal Cells: By preventing apoptosis and promoting cell survival pathways.

Comparaison Avec Des Composés Similaires

S-(+)-Arundic Acid-d3 can be compared with other neuroprotective compounds such as:

    S-(+)-Arundic Acid: The non-deuterated form, which shares similar properties but lacks the deuterium labeling for tracing studies.

    Ibandronic Acid-d3: Another deuterated compound used in metabolic studies, though it has different therapeutic applications.

    Vitamin D3 Oxidation Products: These compounds also undergo metabolic studies, but their primary focus is on vitamin D metabolism and not neuroprotection.

Activité Biologique

S-(+)-Arundic Acid-d3, a deuterated form of arundic acid, is a compound of significant interest in neuropharmacology due to its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Arundic Acid

Arundic acid (ONO-2506) is primarily known for its role as an inhibitor of S100B protein synthesis. S100B is a calcium-binding protein that, when overexpressed, can lead to neuronal death and is implicated in various neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS) . The introduction of the deuterated form, this compound, aims to enhance the pharmacokinetic properties and stability of the compound.

The primary mechanism through which this compound exerts its effects involves modulation of astrocyte activation. Astrocytes play a crucial role in maintaining homeostasis in the central nervous system (CNS) and are involved in the inflammatory response associated with neurodegeneration. By inhibiting the synthesis of S100B, this compound can reduce astrocytic activation and subsequent neuroinflammation .

Key Mechanisms:

  • Inhibition of S100B Production : Reduces neuronal toxicity associated with elevated levels of this protein.
  • Modulation of Astrocytic Functions : Enhances astrocyte-mediated neuroprotection by promoting autophagic degradation of toxic proteins like α-synuclein .
  • Reduction of Oxidative Stress : Lowers oxidative stress markers in astrocytes, contributing to improved neuronal survival .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the synthesis of S100B in cultured astrocytes. This inhibition correlates with reduced neuronal apoptosis in models mimicking neurodegenerative conditions .

In Vivo Studies

Animal models have shown promising results where administration of arundic acid led to:

  • Decreased levels of β-amyloid plaques in AD models.
  • Improved motor function and reduced dopaminergic neuron loss in PD models .

Case Studies

  • Phase II Clinical Trials : Recent trials focused on acute ischemic stroke patients indicated that treatment with arundic acid resulted in significant improvements in neurological outcomes compared to placebo groups .
  • Neurodegenerative Disease Models : In ALS models, arundic acid administration was associated with prolonged survival and reduced clinical symptoms, suggesting its potential as a therapeutic agent across multiple neurodegenerative diseases .

Data Tables

Study TypeFindingsReference
In VitroInhibition of S100B synthesis; reduced neuronal death ,
In VivoDecreased β-amyloid plaques; improved motor function ,
Clinical TrialsImproved outcomes in acute ischemic stroke
NeurodegenerationProlonged survival in ALS models ,

Propriétés

IUPAC Name

(2S)-2-(3,3,3-trideuteriopropyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYMCMYLORLIJX-XBKOTWQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC[C@@H](CCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.